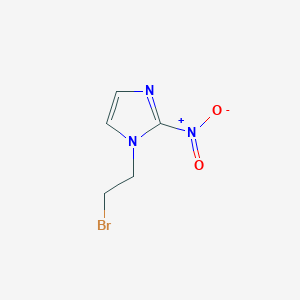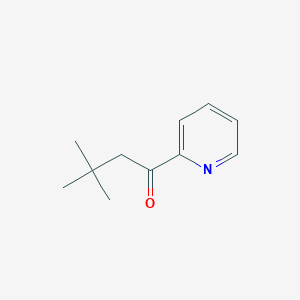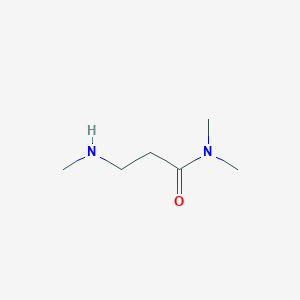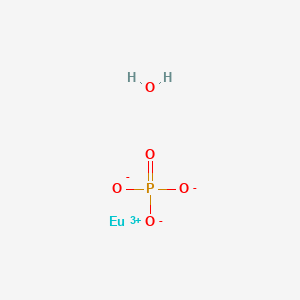
2-(4-苄基哌嗪-1-基)苯胺
描述
2-(4-Benzylpiperazin-1-yl)aniline, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. The compound has a molecular weight of 267.37 .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of position isomeric piperidones and their derivatives . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis .Molecular Structure Analysis
The molecular formula of 2-(4-Benzylpiperazin-1-yl)aniline is C17H21N3 . The compound has a density of 1.145g/cm3 and a boiling point of 420.9ºC at 760 mmHg .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of position isomeric piperidones and their derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.36900, a density of 1.145g/cm3, and a boiling point of 420.9ºC at 760 mmHg . The exact mass is 267.17400, and the LogP value is 3.17510 .科学研究应用
Analytical Chemistry
Lastly, 2-(4-Benzylpiperazin-1-yl)aniline can be used as a reagent or a standard in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in the quantification of various analytes. It could also be a key component in the development of new analytical methods for detecting complex biological or chemical samples.
Each of these applications demonstrates the versatility and potential of 2-(4-Benzylpiperazin-1-yl)aniline in scientific research. Its role as an intermediate in various chemical reactions and its presence in multiple fields underscore its importance in ongoing and future scientific endeavors. Information derived from search results and related chemical compounds’ applications .
安全和危害
作用机制
Target of Action
The primary targets of 2-(4-Benzylpiperazin-1-yl)aniline are the carbonic anhydrase (CA) enzymes , specifically the human CAI and CAII . These enzymes play a crucial role in regulating many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .
Mode of Action
2-(4-Benzylpiperazin-1-yl)aniline interacts with its targets, the CA enzymes, by fitting nicely in the active site of CAII . It interacts with the zinc ion (Zn2+) along with three histidine residues in the active site . This interaction inhibits the activity of the CA enzymes, thereby preventing the reversible hydration reaction of CO2 .
Biochemical Pathways
The inhibition of CA enzymes affects the reversible hydration reaction of CO2. This reaction is crucial for many physiological functions, including pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion . Therefore, the inhibition of CA enzymes can have downstream effects on these physiological functions.
Result of Action
The inhibition of CA enzymes by 2-(4-Benzylpiperazin-1-yl)aniline can have several molecular and cellular effects. For instance, it can affect pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion . The specific effects depend on the extent of enzyme inhibition and the physiological context.
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTKQCBBMYJSFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403868 | |
| Record name | 2-(4-benzylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)aniline | |
CAS RN |
199105-17-4 | |
| Record name | 2-(4-benzylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B170111.png)
![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)





![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)


![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)

